Cas no 879362-32-0 (5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol)
![5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol structure](https://ja.kuujia.com/scimg/cas/879362-32-0x500.png)
5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質
名前と識別子
-
- <br>5-[1-(dimethylamino)propyl]-4-(2-morpholin-4-ylethyl)-4H-1,2,4-triazole-3-t hiol
- 5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol
- Z104502710
- 3-[1-(dimethylamino)propyl]-4-(2-morpholin-4-ylethyl)-1H-1,2,4-triazole-5-thione
- EN300-08804
- 879362-32-0
- 5-[1-(dimethylamino)propyl]-4-(2-morpholin-4-ylethyl)-4H-1,2,4-triazole-3-thiol
- AKOS000116803
-
- インチ: InChI=1S/C13H25N5OS/c1-4-11(16(2)3)12-14-15-13(20)18(12)6-5-17-7-9-19-10-8-17/h11H,4-10H2,1-3H3,(H,15,20)
- InChIKey: WGWFKINWKADQOB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 299.17798161Da
- どういたいしつりょう: 299.17798161Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-08804-0.1g |
5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol |
879362-32-0 | 95.0% | 0.1g |
$98.0 | 2025-02-19 | |
Enamine | EN300-08804-2.5g |
5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol |
879362-32-0 | 95.0% | 2.5g |
$726.0 | 2025-02-19 | |
Enamine | EN300-08804-5.0g |
5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol |
879362-32-0 | 95.0% | 5.0g |
$1075.0 | 2025-02-19 | |
Cooke Chemical | LN6398057-10g |
5-(1-(Dimethylamino)propyl)-4-(2-morpholinoethyl)-4H-1,2 |
879362-32-0 | 4-triazole-3-thiol | 10g |
RMB 10852.80 | 2025-02-20 | |
TRC | B403190-250mg |
5-[1-(Dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol |
879362-32-0 | 250mg |
$ 320.00 | 2022-06-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11769-5G |
5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol |
879362-32-0 | 95% | 5g |
¥ 5,273.00 | 2023-04-13 | |
1PlusChem | 1P019JOY-2.5g |
5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol |
879362-32-0 | 95% | 2.5g |
$960.00 | 2024-04-20 | |
1PlusChem | 1P019JOY-5g |
5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol |
879362-32-0 | 95% | 5g |
$1391.00 | 2024-04-20 | |
1PlusChem | 1P019JOY-100mg |
5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol |
879362-32-0 | 95% | 100mg |
$178.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1551894-10g |
5-(1-(Dimethylamino)propyl)-4-(2-morpholinoethyl)-4H-1,2,4-triazole-3-thiol |
879362-32-0 | 98% | 10g |
¥20349.00 | 2024-04-27 |
5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol 関連文献
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5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiolに関する追加情報
Comprehensive Overview of 5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol (CAS No. 879362-32-0)
The compound 5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol (CAS No. 879362-32-0) is a specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This 1,2,4-triazole derivative incorporates both dimethylamino and morpholinyl functional groups, which are known to enhance bioavailability and target specificity. Researchers are particularly interested in its potential applications as a kinase inhibitor or antimicrobial agent, aligning with current trends in drug discovery for combating resistant pathogens.
In recent years, the demand for novel triazole-based compounds has surged, driven by their versatility in medicinal chemistry. The presence of a thiol group in this molecule further expands its reactivity, enabling covalent bonding with biological targets—a hot topic in proteomics and drug design. Computational studies suggest that the morpholine moiety may improve solubility, addressing a common challenge in small-molecule therapeutics. These properties make CAS No. 879362-32-0 a candidate for high-throughput screening programs focused on cancer therapeutics and neurodegenerative diseases.
Synthetic routes to 5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol often involve multi-step protocols, including cyclocondensation and N-alkylation reactions. Optimization of these methods is critical for scalable production, a frequent search query among industrial chemists. Analytical characterization via NMR, HPLC, and mass spectrometry confirms the compound’s purity, which is essential for regulatory compliance in preclinical trials.
Environmental and safety profiles of this compound are also under scrutiny, reflecting broader industry concerns about green chemistry. Its biodegradability and ecotoxicology data are being evaluated to meet EPA and REACH standards—a priority for sustainable chemical manufacturing. Additionally, patent landscapes reveal growing intellectual property activity around triazole-thiol hybrids, signaling commercial potential.
For researchers exploring structure-activity relationships (SAR), this compound serves as a valuable scaffold. Its modular design allows for derivatization at the dimethylamino or morpholinyl positions, enabling tailored bioactivity. Such flexibility resonates with trends in fragment-based drug discovery and combinatorial chemistry, frequently searched topics in academic databases.
In conclusion, 5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol exemplifies innovation in heterocyclic chemistry. Its dual functionality and adaptability position it at the forefront of pharmacological research, answering pressing questions about drug efficacy and molecular targeting. As interdisciplinary collaborations grow, this compound may soon transition from bench to bedside.
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